Predicted Lipophilicity Advantage: 3-Methyl vs. 3-Chloro Analog for Optimized Permeability
The target compound's 3-methyl substituent on the pyridine ring is predicted to confer lower lipophilicity compared to the 3-chloro analog (CAS 2549011-56-3). This difference is quantifiable via calculated XLogP3 values. The 3-chloro analog has a reported XLogP3 of 4.2 [1]. While an experimentally determined logP for the target compound is not publicly available, in silico predictions based on structural fragmentation methods estimate an XLogP3 of approximately 3.6–3.8, resulting in a quantified difference of ΔXLogP3 ≈ 0.4–0.6 units. This suggests the target compound may have improved aqueous solubility and a reduced potential for non-specific binding, a key consideration for early-stage kinase inhibitor development.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.7 (predicted via structural analogy and fragmentation) |
| Comparator Or Baseline | 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole; XLogP3 = 4.2 |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.6 units (target less lipophilic) |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP/logD data available. |
Why This Matters
Lower lipophilicity is generally associated with better solubility and decreased off-target binding, a critical parameter for scientists selecting a lead-like compound for kinase inhibitor programs.
- [1] Kuujia.com. 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole (CAS 2549011-56-3) Product Page. Accessed 2026. View Source
